Product packaging for ((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate(Cat. No.:CAS No. 489-50-9)

((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate

Cat. No.: B191266
CAS No.: 489-50-9
M. Wt: 472.4 g/mol
InChI Key: VEGGRTFDFMUBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Chemical Nature of Fumarprotocetraric Acid as a Lichen Secondary Metabolite

Fumarprotocetraric acid is classified as a lichen secondary metabolite, a group of compounds not essential for the primary metabolic processes of the lichen but that fulfill crucial ecological roles. biosynth.com These compounds are products of the fungal partner (mycobiont) in the symbiotic relationship that constitutes a lichen. semanticscholar.org

Fumarprotocetraric Acid as a Depside and Depsidone (B1213741)

Chemically, fumarprotocetraric acid belongs to the class of compounds known as depsidones. np-mrd.orgnih.gov Depsidones are polyphenolic compounds characterized by two aromatic rings linked by both an ester and an ether bond, forming a seven-membered heterocyclic ring. semanticscholar.org This structure is derived from the precursor class of compounds called depsides, which only contain the ester linkage between the aromatic units. semanticscholar.orgcymitquimica.com The biosynthesis of depsidones like fumarprotocetraric acid is thought to occur via the acetate-polymalonate pathway, involving the esterification of two or more orsellinic acid or β-methyl orsellinic acid units. semanticscholar.org

Occurrence in Lichen Symbiosis

Fumarprotocetraric acid is a prominent secondary metabolite in numerous lichen species, particularly within the genus Cladonia. cymitquimica.com It is notably found in Iceland moss (Cetraria islandica), where it can constitute 1–2% of the dried thallus by mass. wikipedia.org Its presence has been documented in a wide array of other lichens, including various species of Cladonia such as C. rangiferina, C. fimbriata, and C. verticillaris, as well as in other genera like Melanelia and Neophyllis. wikipedia.orgsemanticscholar.orgnp-mrd.org The production of fumarprotocetraric acid is believed to confer a selective advantage to the lichen, contributing to its defense against herbivores and microbial pathogens. biosynth.com It is also associated with the tolerance of some lichens to acidic environments. nih.govcdnsciencepub.com

Historical Context of Fumarprotocetraric Acid Research

The study of lichen chemistry has a long history, with early investigations focusing on the isolation and identification of their unique secondary metabolites. While the broader class of "cetraric acid" was isolated from Cetraria islandica in the mid-19th century, the specific compound protocetraric acid, a precursor to fumarprotocetraric acid, was proposed later. wikipedia.org The definitive description and structural elucidation of protocetraric acid and its derivatives, including fumarprotocetraric acid, occurred in the 20th century with the advent of more sophisticated analytical techniques. wikipedia.org Early research laid the groundwork for understanding the chemical diversity within lichens and the biosynthetic pathways leading to compounds like fumarprotocetraric acid.

Current Research Trajectories and Significance of Fumarprotocetraric Acid

Contemporary research on fumarprotocetraric acid is multifaceted, exploring its biological activities, ecological roles, and potential applications. Its significance extends from fundamental studies of lichen biology to applied research in pharmacology and biotechnology.

Emerging Areas of Fumarprotocetraric Acid Investigation

Recent studies have highlighted the potential of fumarprotocetraric acid in various biomedical fields. Research has demonstrated its antimicrobial, antioxidant, and anti-inflammatory properties in vitro. biosynth.comthieme-connect.com For instance, it has shown inhibitory activity against various bacteria and fungi. tandfonline.com Furthermore, its potential as an antiviral agent, specifically against respiratory syncytial virus (RSV), is an active area of investigation. frontiersin.org Other emerging research includes its role in neuroprotection, with studies suggesting it may have a protective effect against oxidative stress-related neuronal damage. biocrick.comnih.gov The ability of fumarprotocetraric acid to inhibit enzymes like tyrosinase is also being explored. semanticscholar.orgufms.br

Foundational Research Contributions of Fumarprotocetraric Acid Studies

The study of fumarprotocetraric acid has made significant contributions to our understanding of lichen biology and natural product chemistry. Research on its biosynthesis has provided insights into the complex enzymatic processes within the lichen mycobiont, including the role of polyketide synthases (PKS). biocrick.comscispace.com Furthermore, investigations into the ecological roles of fumarprotocetraric acid, such as its involvement in acid tolerance, have deepened our understanding of how lichens adapt to extreme environments. nih.govresearchgate.net The unique chemical structure of fumarprotocetraric acid also makes it a valuable model compound for studying the structure-activity relationships of depsidones.

Table 1: Chemical Properties of Fumarprotocetraric Acid

Property Value
Chemical Formula C₂₂H₁₆O₁₂ wikipedia.org
Molar Mass 472.358 g·mol⁻¹ wikipedia.org
Appearance Colorless, odorless solid with a bitter taste wikipedia.org

Table 2: Occurrence of Fumarprotocetraric Acid in Selected Lichen Species

Lichen Species Reference
Cetraria islandica (Iceland moss) wikipedia.org
Cladonia rangiferina wikipedia.org
Cladonia fimbriata wikipedia.org
Cladonia verticillaris semanticscholar.org
Melanelia stygia np-mrd.org

Table 3: Mentioned Compounds

Compound Name
Atranorin (B1665829)
Cetraric acid
Chloroatranorin
Consalazinic acid
Cryptostictic acid
Divaricatic acid
Fumaric acid
Fumarprotocetraric acid
Geraniin
Grayanic acid
Gyrophoric acid
Haemmatomoyl aldehyde
3-Hydroxyphysodic acid
Hypoprotocetraric acid
Lecanoric acid
Lichesterinic acid
Lobaric acid
Malonprotocetraric acid
Merochlorophaeic acid
Methyl-3-orsellinate
Norstictic acid
Orsellinic acid
Perlatolic acid
Physodalic acid
Physodic acid
Protocetraric acid
Protolichesterinic acid
Psoromic acid
Salazinic acid
Siphulellic acid
Squamatic acid
Stictic acid
Succinprotocetraric acid
Thamnolic acid
Usnic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16O12 B191266 ((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate CAS No. 489-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGRTFDFMUBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-50-9
Record name Fumarprotocetraric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic Pathways and Molecular Genetics of Fumarprotocetraric Acid Production

Acetate-Polymalonate Pathway: The Genesis of Fumarprotocetraric Acid

The biosynthesis of fumarprotocetraric acid originates from the acetate-polymalonate pathway, a fundamental metabolic route in fungi for producing a wide array of secondary metabolites. smolecule.comsemanticscholar.orgresearchgate.net This pathway utilizes simple precursor molecules to construct complex aromatic structures.

Elucidation of Precursor Building Blocks: β-Orcinol-Type Phenolic Units

The core structure of fumarprotocetraric acid is assembled from two β-orcinol-type phenolic units. smolecule.commdpi.com These aromatic rings are themselves products of the acetate-polymalonate pathway. The process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, which are then cyclized to form the characteristic phenolic rings. These β-orcinol units are distinguished from orcinol-type units by the presence of a methyl group at a specific position on the aromatic ring. tandfonline.comias.ac.in

Enzymatic Steps and Proposed Intermediates in Fumarprotocetraric Acid Synthesis

The synthesis of fumarprotocetraric acid is a multi-step enzymatic process. While the complete pathway is still under investigation, key intermediates and enzymatic reactions have been proposed. One crucial precursor is protocetraric acid. researchgate.netresearchgate.nettsijournals.com It is hypothesized that protocetraric acid undergoes esterification with a fumarate (B1241708) moiety to yield fumarprotocetraric acid. researchgate.net This reaction is thought to involve the activation of fumaric acid, possibly as succinyl-CoA, which then reacts with a hydroxyl group on the protocetraric acid molecule. researchgate.netresearchgate.net This step is likely catalyzed by a specific enzyme, potentially a flavin-dependent isoform of succinyl-CoA dehydrogenase. researchgate.netresearchgate.net

Another proposed pathway suggests that depsidones like fumarprotocetraric acid could be formed from the oxidation of a para-depside, such as atranorin (B1665829). researchgate.net This conversion would be mediated by a dioxygenase enzyme. researchgate.net

Genetic Regulation of Fumarprotocetraric Acid Biosynthesis in Lichen-Forming Fungi

The production of fumarprotocetraric acid is tightly controlled at the genetic level. The genes responsible for this intricate synthesis are organized in biosynthetic gene clusters (BGCs) within the fungal genome.

Identification and Characterization of Polyketide Synthase (PKS) Genes (e.g., CrPKS1, CrPKS3, CrPKS16)

Central to the biosynthesis of fumarprotocetraric acid are the polyketide synthase (PKS) genes. umanitoba.canih.govresearchgate.net These genes encode large, multifunctional enzymes that catalyze the initial steps of the acetate-polymalonate pathway. In the lichen-forming fungus Cladonia rangiferina, which produces fumarprotocetraric acid, several PKS genes, including CrPKS1, CrPKS3, and CrPKS16, have been identified and are believed to be involved in polyketide biosynthesis. researchgate.netnih.govresearchgate.net Studies have shown a correlation between the expression of these genes and the production of fumarprotocetraric acid. nih.govbiocrick.com For instance, CrPKS1 and CrPKS16 may encode non-reducing PKS enzymes, while CrPKS3 might encode a reducing enzyme. plazi.org It has been suggested that a PKS gene with specific domains, such as a thioesterase domain, may play a role in the production of fumarprotocetraric acid. umanitoba.ca

GenePutative Function in Fumarprotocetraric Acid Biosynthesis
CrPKS1 Encodes a non-reducing polyketide synthase, potentially involved in the synthesis of the polyketide backbone. plazi.org
CrPKS3 Encodes a reducing polyketide synthase, which may be involved in modifying the polyketide chain. plazi.org
CrPKS16 May contribute to the biosynthesis of the depside precursor, atranorin, which could then be converted to fumarprotocetraric acid. plazi.org

Expression Analysis of Fungal and Algal Genes Correlated with Fumarprotocetraric Acid Production

Studies analyzing gene expression have provided valuable insights into the regulation of fumarprotocetraric acid production. Research on Cladonia rangiferina has demonstrated that the expression of fungal genes like CrPKS1, CrPKS3, CrPKS16, catalase, sugar transporter, and dioxygenase (YQE1) is correlated with the biosynthesis of fumarprotocetraric acid. researchgate.netnih.govbiocrick.com The expression of these genes is often localized to specific regions of the lichen thallus, particularly in the outer apical regions where the fungus is in close contact with the photobiont. nih.gov

Tissue-Specific Localization of Fumarprotocetraric Acid Biosynthesis within Lichen Thalli

The synthesis of fumarprotocetraric acid, a complex depsidone (B1213741) unique to lichens, is not uniformly distributed throughout the lichen body but is confined to specific layers. This localization is a result of highly regulated, tissue-specific gene expression and metabolic processes within the stratified structure of the lichen thallus.

Differential Gene Expression and Metabolic Activity Across Thallus Layers

The lichen thallus is a multi-layered symbiotic structure, typically consisting of a protective upper cortex, a photobiont layer containing the photosynthetic algae or cyanobacteria, a medulla composed of fungal hyphae, and a lower cortex. The biosynthesis of polyketide-derived secondary metabolites like fumarprotocetraric acid is primarily localized within specific regions of this structure.

Research on the lichen Cladonia rangiferina has demonstrated that the biosynthesis of polyketides, including the precursor to fumarprotocetraric acid, is most active in the outer apical regions of the thallus, which are in close proximity to the photobiont layer. researchgate.netnih.gov This is where the fungal partner receives carbohydrates from the photosynthesizing algae, providing the necessary acetyl-CoA and malonyl-CoA building blocks for polyketide synthesis. plazi.orgnih.gov Studies have shown that genes encoding for polyketide synthases (PKS), such as CrPKS1, CrPKS3, and CrPKS16, are significantly upregulated in these outer apical portions. plazi.orggbif.org

Conversely, the transformation of precursor compounds into fumarprotocetraric acid appears to occur in different layers. For instance, thin-layer chromatography results showed fumarprotocetraric acid to be present in the inner thallus layer along with its precursor, the depside atranorin. plazi.orggbif.org This aligns with gene expression data indicating that the gene for dioxygenase (YQE1), an enzyme potentially involved in the oxidative conversion of depsides to depsidones like fumarprotocetraric acid, was upregulated in the basal inner layer of the thallus. plazi.orggbif.org This spatial separation of gene expression suggests a metabolic pathway where initial polyketide chains are synthesized in the outer layers, followed by subsequent modification and transformation into the final fumarprotocetraric acid molecule in the inner medullary layers. plazi.orggbif.org

Laser Microdissection as a Tool for Spatially Resolved Biosynthetic Studies

To precisely determine the location of metabolic activities within the intricate structure of a lichen, scientists employ advanced techniques like laser microdissection (LMD). thermofisher.com LMD allows for the isolation of specific cells or entire tissue layers from a cross-section of the thallus, such as the cortex or medulla, without cross-contamination. researchgate.netresearchgate.net This method has been pivotal in understanding the spatial dynamics of lichen biochemistry. nih.govbiocrick.com

In a pioneering study on Cladonia rangiferina, researchers used LMD to separate the outer and inner layers of the thallus. researchgate.netnih.gov By performing quantitative real-time PCR (qRT-PCR) on the RNA extracted from these isolated tissues, they could measure the expression levels of specific genes involved in the polyketide biosynthetic pathway. researchgate.net This approach provided direct evidence that different genes are active in different layers, confirming that polyketide biosynthesis is a spatially organized process. nih.gov The use of LMD provides a proof-of-concept for future experiments to explore tissue-specific gene expression within the complex lichen system. researchgate.netnih.gov

The findings from such LMD-based studies can be represented in a data table illustrating the differential metabolic activity across thallus layers.

Thallus LayerKey Gene UpregulationPrimary Metabolic Activity
Outer Apical Layer Polyketide Synthase (PKS) genesSynthesis of polyketide precursors (e.g., atranorin)
Inner Basal Layer Dioxygenase (YQE1) geneOxidation of precursors to form fumarprotocetraric acid

This table is a representation of findings described in studies on Cladonia rangiferina. plazi.orggbif.org

Derivatization and Metabolic Transformations of Fumarprotocetraric Acid in Lichens

Fumarprotocetraric acid is not always an endpoint in the metabolic pathways of lichens. It can serve as a substrate for further chemical modifications, leading to a range of related derivative compounds. These transformations, including the formation of lactones, occur naturally within the lichen.

Formation of Fumarprotocetraric Acid Lactones (e.g., Peaks 5 and 7)

In-depth chemical analysis of lichens, such as the Antarctic species Cladonia metacorallifera, has revealed the presence of compounds that are derivatives of fumarprotocetraric acid. mdpi.comresearchgate.net Using advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS), researchers have identified new compounds that are structurally related to the parent acid. mdpi.com

In one study, two such derivatives were designated by their chromatographic elution order as "peak 5" and "peak 7". mdpi.com Based on their mass spectrometry fragmentation patterns and biosynthetic considerations, these were identified as new fumarprotocetraric acid lactones. mdpi.comresearchgate.net

Peak 7 was tentatively identified as a fumarprotocetraric acid lactone . mdpi.com

Peak 5 was identified as a hydroxy fumarprotocetraric acid lactone , suggesting it had undergone both oxidation and lactonization. mdpi.com

The formation of a lactone involves an intramolecular cyclization, where a hydroxyl group attacks a carboxylic acid group within the same molecule to form a stable cyclic ester ring. mdpi.comresearchgate.net

Proposed Mechanisms of Natural Oxidation and Lactonisation

The conversion of fumarprotocetraric acid into its lactone derivatives is believed to be a result of natural chemical processes within the lichen thallus. mdpi.com It is proposed that these transformations occur through a sequence of oxidation and lactonization (intramolecular esterification) events. mdpi.com

A proposed pathway suggests an interconversion process where fumarprotocetraric acid is first converted to its lactone form (Peak 7), which can then be further modified. mdpi.com The mechanism for this is likely:

Lactonisation: Fumarprotocetraric acid undergoes an intramolecular cyclization reaction to form a lactone ring, resulting in the compound identified as Peak 7. mdpi.com This process is a known secondary modification in lichen phenolics. researchgate.net

Oxidation and Lactonisation: To form the compound identified as Peak 5, the parent molecule likely undergoes both oxidation (the addition of a hydroxyl group) and lactonisation. mdpi.com This suggests a multi-step transformation mediated by the lichen's metabolic machinery or by natural oxidative conditions within the thallus.

This natural derivatization highlights the dynamic nature of secondary metabolism in lichens, where a primary compound can beget a family of related structures. mdpi.com

Advanced Methodologies for Fumarprotocetraric Acid Isolation, Identification, and Quantification in Research

Extraction Techniques for Fumarprotocetraric Acid from Lichen Biomass

The initial and most critical step in studying fumarprotocetraric acid is its efficient extraction from the lichen source. The choice of extraction method and solvent system significantly impacts the yield and purity of the resulting extract.

Conventional solid-liquid extraction using various organic solvents remains a foundational technique for obtaining fumarprotocetraric acid. The selection of an appropriate solvent is paramount, as the polarity and dielectric constant of the solvent influence its interaction with the target molecule and the efficiency of the extraction. Acetone (B3395972) is frequently reported as one of the most effective solvents for extracting lichen acids, including depsidones like fumarprotocetraric acid. researchgate.netfarmaciajournal.com In comparative studies, acetone has demonstrated high selectivity and efficiency, often achieving significant depletion of the target compounds in the initial extraction steps. researchgate.net

Optimization of solvent-based methods involves manipulating parameters such as temperature, extraction time, and the number of extraction cycles. For instance, heat reflux extraction has been shown to be highly effective. A study optimizing usnic acid extraction, another common lichen metabolite, found that a single 60-minute heat reflux extraction with acetone yielded significantly higher quantities compared to other methods. cambridge.org Other solvents like methanol (B129727), often used with sonication, and ethanol (B145695) have also been employed. mdpi.commdpi.com The optimization process often utilizes experimental designs to systematically vary these parameters to find the ideal conditions for maximizing the yield of fumarprotocetraric acid. mdpi.com

Extraction MethodSolvent(s)Key ParametersSource Lichen ExampleReference
Maceration / ShakingAcetone, Chloroform, MethanolRoom temperature, variable time (e.g., 30-60 min)Cladonia arbuscula cambridge.orguj.edu.pl
Heat RefluxAcetone90°C, 60 min, single extractionCladonia arbuscula cambridge.orguj.edu.pl
SonicationMethanol30 min, repeated cyclesCladonia metacorallifera mdpi.com
Accelerated Solvent Extraction (ASE)Acetone, Ethyl AcetateElevated temperature and pressureGeneral Lichen Biomass researchgate.net

To improve efficiency, reduce solvent consumption, and enhance selectivity, researchers are increasingly turning to emerging extraction technologies. These "green" techniques offer significant advantages over conventional methods.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. mdpi.com The process depends on the dielectric properties of the solvent. For example, a protocol for extracting metabolites from Cladonia foliacea was optimized using MAE with ethanol at 80°C for a short duration (5 minutes), demonstrating a significant reduction in extraction time compared to traditional methods that can take hours. researchgate.netmdpi.com

Ultrasound-Assisted Extraction (UAE) , or sonication, employs acoustic cavitation to disrupt cell walls and enhance mass transfer, facilitating the release of intracellular metabolites. researchgate.netmdpi.com This method is often performed at room temperature, which is advantageous for thermally sensitive compounds.

Accelerated Solvent Extraction (ASE) combines elevated temperature and pressure with traditional solvents. This technique maintains the solvent in a liquid state above its boiling point, increasing its extraction efficiency and reducing both extraction time and solvent volume. researchgate.net Comparative studies have shown that the combination of ASE with acetone is a highly selective method for extracting lichen acids. researchgate.net

Other advanced methods, such as supercritical fluid extraction (SFE) using supercritical carbon dioxide (SC-CO₂), are also being explored. tubitak.gov.tr These technologies represent a move towards more sustainable and efficient processing of lichen biomass for the isolation of valuable compounds like fumarprotocetraric acid. dntb.gov.ua

Chromatographic and Spectroscopic Approaches for Fumarprotocetraric Acid Analysis

Following extraction, the complex mixture of metabolites must be separated and identified. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose. mdpi.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that uses columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes the dominant analytical technique for identifying known and unknown secondary metabolites in complex natural extracts like those from lichens. mdpi.commdpi.com

The analysis of fumarprotocetraric acid is typically performed using a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile. mdpi.commdpi.com In a typical analysis of a Cladonia metacorallifera extract, fumarprotocetraric acid was identified using a UHPLC system. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of compounds by providing highly accurate mass measurements, typically within 1-5 ppm mass accuracy. mdpi.comcurrenta.de This precision allows for the determination of the elemental composition (molecular formula) of the parent ion and its fragments. currenta.de

Orbitrap mass spectrometers are hybrid instruments that combine a quadrupole with a high-resolution collision cell and an Orbitrap mass analyzer. mdpi.comnih.gov This setup enables the acquisition of high-resolution, accurate-mass data for both the precursor ion and its product ions generated during MS/MS fragmentation. nih.gov

For fumarprotocetraric acid (C₂₂H₁₆O₁₂), analysis in negative electrospray ionization (ESI) mode detects the deprotonated molecule [M-H]⁻ at a theoretical m/z of 471.0569. In a study on Cladonia metacorallifera, this ion was measured at m/z 471.0544. researchgate.net The fragmentation (MS/MS) of this parent ion provides a structural fingerprint. Key fragments reported for fumarprotocetraric acid include ions at m/z 355.0441, 311.0545, and 115.0023, which correspond to specific structural losses and rearrangements of the molecule. researchgate.net This detailed fragmentation pattern is essential for distinguishing fumarprotocetraric acid from its isomers and for identifying new, related derivatives. mdpi.com

CompoundMolecular FormulaIonization ModePrecursor Ion [M-H]⁻ (m/z)Key MS/MS Fragment Ions (m/z)Reference
Fumarprotocetraric acidC₂₂H₁₆O₁₂ESI (-)471.0544355.0441, 311.0545, 115.0023 researchgate.net
Fumarprotocetraric acid lactone (derivative)C₂₂H₁₃O₁₃ESI (-)485.0336369.0252, 325.0354, 115.0023 mdpi.com
Hydroxy fumarprotocetraric acid lactone (derivative)C₂₂H₁₃O₁₄ESI (-)501.0284341.0285, 297.0389, 253.0491 researchgate.net

The Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector that measures absorbance across a wide range of wavelengths simultaneously. lcms.czshimadzu.com This capability provides a three-dimensional dataset of absorbance, wavelength, and time, generating a complete UV-Vis spectrum for each point in the chromatogram. waters.com

In the analysis of lichen extracts, the PDA detector serves several critical functions. Firstly, it provides an additional layer of identification. While retention time is the primary identifier in chromatography, the UV spectrum is a characteristic physicochemical property of a molecule. shimadzu.com Compounds like fumarprotocetraric acid and its derivatives exhibit characteristic UV absorption maxima. For example, a derivative, fumarprotocetraric acid lactone, showed UV absorbance at λmax 248 and 311 nm, which is similar to the parent compound, supporting its identification. mdpi.com Secondly, the PDA detector is essential for assessing peak purity. By comparing spectra across an eluting peak, it is possible to determine if it consists of a single compound or co-eluting substances, which is vital for accurate quantification and method specificity. shimadzu.comwaters.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of fumarprotocetraric acid in lichen extracts. ru.ac.th This method offers high resolution and sensitivity, allowing for the precise measurement of the compound's concentration. Typically, analyses are performed using a reverse-phase column, such as a C18 or phenyl column, coupled with a UV/photodiode array (PDA) detector. mdpi.comresearchgate.net

The mobile phase often consists of a gradient mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent like methanol or acetonitrile. mdpi.comfarmaciajournal.com The acidic component helps to suppress the ionization of the carboxylic acid groups in fumarprotocetraric acid, leading to better peak shape and retention. The gradient elution, where the proportion of the organic solvent is increased over time, is essential for separating fumarprotocetraric acid from other lichen substances with varying polarities. researchgate.net

Detection is commonly carried out by monitoring the UV absorbance at specific wavelengths where fumarprotocetraric acid exhibits strong absorption, such as 240 nm and 318 nm. chalcogen.ro The retention time for fumarprotocetraric acid can vary depending on the specific chromatographic conditions, but it has been reported to be around 2.8 minutes and 4.23 minutes in different systems. mdpi.comfarmaciajournal.com Method validation for HPLC analysis of fumarprotocetraric acid has demonstrated good linearity with high correlation coefficients (R² ≥ 0.999) within concentration ranges of 1.2–120 mg/L. researchgate.net The limits of detection (LOD) and quantification (LOQ) have been reported to be as low as 0.039 mg/L and 0.130 mg/L, respectively, highlighting the method's sensitivity. researchgate.netnih.gov

Table 1: Exemplary HPLC Conditions for Fumarprotocetraric Acid Analysis

Parameter Condition Source
Column XBridge Phenyl (5 µm, 4.6 × 150 mm) mdpi.com

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient) | mdpi.com | | Flow Rate | 1.0 mL/min | mdpi.com | | Detection | UV/PAD | mdpi.com | | Retention Time | ~2.8 min | mdpi.com | | Column | Hypersil GOLD™ C18 (5 µm, 250 x 4 mm) | researchgate.net | | Flow Rate | 0.7 mL/min | researchgate.net | | Detection | UV | researchgate.net | | Retention Time | Not Specified | researchgate.net | | Column | C18 (10 µm, 25 cm x 4.6 mm) | farmaciajournal.com | | Mobile Phase | Methanol:Water:Phosphoric Acid (75:25:0.9, v/v/v) | farmaciajournal.com | | Flow Rate | 1.0 mL/min | farmaciajournal.com | | Detection | UV | farmaciajournal.com | | Retention Time | ~4.23 min | farmaciajournal.com |

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the initial screening of lichen extracts for the presence of fumarprotocetraric acid and to assess its purity. wikipedia.orglibretexts.org The technique involves spotting an extract onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable mobile phase. lichenportal.org

Several standardized solvent systems have been developed for the analysis of lichen substances. lichenportal.org For fumarprotocetraric acid, a commonly used system is Solvent C, which consists of toluene (B28343) and acetic acid. lichenportal.orgakjournals.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. wikipedia.org After development, the spots are visualized, often under UV light (254 nm), where compounds like fumarprotocetraric acid appear as dark spots against a fluorescent background. wikipedia.orgsemanticscholar.org The position of the spot is characterized by its retention factor (Rf), which is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. In a standardized system using norstictic acid and atranorin (B1665829) as controls, fumarprotocetraric acid can be identified by its specific Rf class. floraislands.is

Table 2: Common TLC Solvent Systems for Lichen Acid Analysis

Solvent System Composition (by volume) Application Notes Source
Solvent A Toluene : Dioxane : Acetic Acid (180:45:5) Standard system for general screening. longdom.org
Solvent B' Hexane : Methyl-tert-butyl ether : Formic Acid (140:72:18) Good for separating a wide range of substances. lichenportal.org
Solvent C Toluene : Acetic Acid (170:30 or 20:3) Routinely used, provides good discrimination for most lichen metabolites. lichenportal.orgakjournals.com

UV-Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the chromophoric system of fumarprotocetraric acid. The molecule's structure, which includes aromatic rings and a fumaric acid side chain, gives rise to characteristic absorption bands in the UV region. smolecule.com The UV spectrum of fumarprotocetraric acid typically shows multiple absorption maxima (λmax). chalcogen.ro

In various studies, the absorption maxima have been reported at slightly different wavelengths, which can be attributed to the solvent used and the specific instrumentation. Common reported λmax values are around 212-215 nm, 238-249 nm, and 314-319 nm. chalcogen.rosmolecule.commdpi.com These absorption peaks are indicative of the electronic transitions within the depsidone (B1213741) and fumarate (B1241708) moieties of the molecule. This spectral fingerprint can be used as a supplementary method for identification and can also be utilized for quantification, as the absorbance is proportional to the concentration according to the Beer-Lambert law. The first dissociation constant (pKa1) of fumarprotocetraric acid in methanol was determined by UV spectroscopy to be 2.8. nih.govuniv-paris13.fr

Molecular Spectroscopy and Interaction Studies for Fumarprotocetraric Acid

Understanding how fumarprotocetraric acid interacts with biological macromolecules is key to elucidating its mechanisms of action. Molecular spectroscopy techniques are instrumental in these investigations.

Fluorescence Quenching Assays in Enzyme Interaction Studies

Fluorescence quenching is a powerful technique to study the binding of small molecules, like fumarprotocetraric acid, to proteins, particularly enzymes. unimi.it This method relies on the intrinsic fluorescence of aromatic amino acids in the protein, primarily tryptophan and tyrosine. When fumarprotocetraric acid binds to a protein, it can cause a decrease, or "quenching," of this intrinsic fluorescence. unimi.itresearchgate.net

The extent of quenching can provide quantitative information about the binding affinity and the binding mechanism. For example, studies on the interaction of fumarprotocetraric acid with urease showed that it quenches the enzyme's fluorescence through a static quenching mechanism. unimi.itresearchgate.net This indicates the formation of a non-fluorescent ground-state complex between the fumarprotocetraric acid and the urease. unimi.it Analysis of the quenching data can yield the binding constant (Ka), which quantifies the strength of the interaction. unimi.it In one study, the interaction between fumarprotocetraric acid and urease was found to be spontaneous and primarily stabilized by electrostatic forces. unimi.itresearchgate.net Another study used fluorescence quenching to investigate the binding of fumarprotocetraric acid to LsrK kinase, confirming a static quenching mechanism and a binding affinity in the sub-micromolar range. nih.gov

Maleimide (B117702) Cysteine Labeling for Covalent Interaction Analysis

The chemical structure of fumarprotocetraric acid includes an α,β-unsaturated carbonyl group in its fumarate moiety. researchgate.netnih.gov This functional group is a Michael acceptor, making it susceptible to nucleophilic attack from residues like the thiol group of cysteine in proteins. nih.govresearchgate.net This can result in the formation of a stable covalent bond, a mechanism increasingly recognized in drug development. mdpi.com

Maleimide-based labeling is a common assay to probe for such covalent interactions with cysteine. researchgate.netnih.gov While maleimide itself is a specific reagent for cysteine, the principle of its reactivity—a Michael addition—can be extended to other Michael acceptors like fumarprotocetraric acid. taylorfrancis.com Research has demonstrated that fumarprotocetraric acid can indeed interact covalently with cysteine residues. researchgate.netnih.gov In a study investigating inhibitors of tau protein aggregation, a maleimide cysteine labeling assay was used to show that fumarprotocetraric acid at 50 µM significantly inhibits the interaction, suggesting a covalent binding mechanism. researchgate.netnih.govresearchgate.net This type of analysis is crucial for understanding the irreversible inhibition of enzymes or the disruption of protein-protein interactions mediated by covalent modification. researchgate.net

Biological Activities and Mechanistic Studies of Fumarprotocetraric Acid Excluding Clinical Trials

Antioxidant Mechanisms and Oxidative Stress Modulation

Fumarprotocetraric acid exhibits significant antioxidant properties through various mechanisms, contributing to cellular protection against oxidative damage. Research, primarily in vitro, has elucidated its capacity to scavenge harmful radicals, mitigate the formation of reactive oxygen species, and support endogenous antioxidant systems.

One of the direct antioxidant actions of fumarprotocetraric acid is its ability to neutralize peroxyl radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring the antioxidant capacity of substances, has been used to quantify this activity.

Studies have demonstrated that fumarprotocetraric acid exerts an effective peroxyl radical scavenging effect. researchgate.netnih.govbiocrick.comosti.gov In one such study, the ORAC value for fumarprotocetraric acid was determined to be 5.07 µmol of Trolox Equivalents (TE) per milligram, indicating a strong capacity to neutralize these damaging radicals. researchgate.net

Table 1: Peroxyl Radical Scavenging Activity of Fumarprotocetraric Acid

AssayResultReference
Oxygen Radical Absorbance Capacity (ORAC)5.07 µmol TE/mg researchgate.net

Fumarprotocetraric acid has been shown to protect cells by reducing the formation of intracellular Reactive Oxygen Species (ROS) and inhibiting lipid peroxidation, a key process in cellular damage. researchgate.netnih.govresearchgate.netthieme-connect.comnih.gov In laboratory models using neuron and astrocyte cells, pretreatment with fumarprotocetraric acid effectively attenuated the intracellular ROS formation induced by hydrogen peroxide. researchgate.netnih.govnih.gov

This protective effect extends to the inhibition of lipid peroxidation, the oxidative degradation of lipids in cell membranes. researchgate.netnih.govresearchgate.net The neuroprotection observed in neuroblastoma and astrocytoma cell lines has been linked to its ability to reduce both ROS formation and lipid peroxidation. researchgate.netthieme-connect.com Furthermore, in an in vivo study with mice, oral administration of fumarprotocetraric acid led to a significant reduction of lipid peroxidation in lung tissue. researchgate.netthieme-connect.com

Glutathione (B108866) (GSH) is a critical endogenous antioxidant. Fumarprotocetraric acid has been found to prevent the depletion of GSH levels in cells under oxidative stress. researchgate.netnih.govresearchgate.netthieme-connect.comnih.govnih.gov Research indicates that it not only mitigates GSH depletion but also actively increases GSH levels and enhances the production of this vital antioxidant. researchgate.netnih.govmdpi.com Studies have shown that fumarprotocetraric acid treatment can improve the ratio of reduced glutathione to its oxidized form (GSH/GSSG), a key indicator of cellular redox state. researchgate.net

The mitochondrion is a primary site of ROS production and is vulnerable to oxidative damage. Fumarprotocetraric acid demonstrates a protective effect on mitochondria. researchgate.netnih.gov At the mitochondrial level, it has been shown to prevent the dissipation of the mitochondrial membrane potential, which is crucial for maintaining mitochondrial function and energy production. researchgate.netnih.govbiocrick.comosti.govnih.gov

Furthermore, it helps maintain calcium homeostasis within the mitochondria by preventing excessive increases in mitochondrial calcium levels under conditions of oxidative stress. researchgate.netnih.govbiocrick.comosti.govnih.gov These actions signify a protective role against oxidative damage to the mitochondrial membrane. researchgate.netnih.gov

Beyond direct radical scavenging, fumarprotocetraric acid enhances the cell's own antioxidant defenses by modulating the expression of key antioxidant enzymes. researchgate.netnih.gov Studies have reported that treatment with fumarprotocetraric acid up-regulates the expression of several crucial enzymes, including Catalase (CAT), Superoxide Dismutase-1 (SOD-1), and Heme Oxygenase-1 (HO-1). researchgate.netnih.govosti.govnih.govmdpi.com By boosting the levels of these enzymes, fumarprotocetraric acid helps cells to more effectively neutralize harmful reactive oxygen species.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the antioxidant response in cells. Evidence suggests a plausible involvement of this pathway in the cytoprotective effects of fumarprotocetraric acid. researchgate.netnih.govosti.govnih.govmdpi.com The observed up-regulation of antioxidant enzymes like Catalase, SOD-1, and HO-1 has been linked to the activation of the Nrf2 signaling pathway. nih.govmdpi.com Research has shown that fumarprotocetraric acid can activate Nrf2 binding in nuclear extracts, providing a mechanistic link for its ability to enhance endogenous antioxidant defenses. researchgate.netnih.gov

In vivo Animal Model Studies on Antioxidant Effects (e.g., Lipid Peroxidation Reduction)

The antioxidant properties of fumarprotocetraric acid have been confirmed in animal models. In studies using Swiss albino mice, oral administration of fumarprotocetraric acid demonstrated significant antioxidant effects. researchgate.net Specifically, treatment with doses of 25 and 50 mg/kg resulted in a 50% reduction of lipid peroxidation in lung tissue, as measured by malondialdehyde (MDA) equivalents. researchgate.netbiocrick.com This neuroprotective capability has been linked to its ability to reduce reactive oxygen species (ROS) formation, lipid peroxidation, and the depletion of glutathione (GSH). researchgate.net These findings suggest that fumarprotocetraric acid can protect tissues from oxidative damage in a living organism. researchgate.net

Antimicrobial Efficacy and Mechanisms

Fumarprotocetraric acid exhibits a notable capacity to inhibit the growth of a wide spectrum of microorganisms, including pathogenic bacteria and fungi. researchgate.netthieme-connect.com

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Fumarprotocetraric acid has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netejbps.com Research indicates that it is often more effective against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative strains. researchgate.netanalis.com.my However, it has also shown potent activity against certain Gram-negative bacteria, such as Klebsiella pneumoniae. tandfonline.comthieme-connect.de The mechanism for its antibacterial action is thought to be related to the different structures and porosity of bacterial cell walls. tandfonline.com

Antifungal Activity against Fungi and Yeasts (e.g., Candida spp., Trichophyton spp.)

The compound possesses significant antifungal properties. tandfonline.com Studies have documented its efficacy against various fungi and yeasts, including Candida albicans and species of Trichophyton, which are known dermatophytes. researchgate.nettandfonline.comthieme-connect.deresearchgate.netnih.gov Fumarprotocetraric acid has been shown to inhibit fungal species at concentrations of 0.125 mg/ml and 0.25 mg/ml. tandfonline.com Its potential to combat dermatophytes and yeasts like Candida makes it a subject of interest for managing fungal infections. researchgate.netmdpi.com

Minimum Inhibitory Concentration (MIC) Determinations and Comparative Studies

The antimicrobial potency of fumarprotocetraric acid is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible in vitro growth of a microorganism. wikipedia.org MIC values for fumarprotocetraric acid have been determined against numerous microbes, showing a range from 0.031 to 1 mg/mL. researchgate.net It has demonstrated particularly strong antibacterial activity, with one of the lowest reported MIC values being 0.031 mg/mL against Klebsiella pneumoniae. tandfonline.comthieme-connect.deresearchgate.net In general, bacteria have shown higher sensitivity to the compound than fungi. tandfonline.comthieme-connect.de

Table 1: Minimum Inhibitory Concentration (MIC) of Fumarprotocetraric Acid against Selected Microorganisms

This table is interactive. You can sort and filter the data.

MicroorganismTypeStrainMIC (µg/mL)Source(s)
Klebsiella pneumoniaeGram-Negative BacteriaNot Specified31 tandfonline.comthieme-connect.deresearchgate.net
Bacillus subtilisGram-Positive BacteriaNot Specified15.63 analis.com.my
Candida albicansYeastClinical Isolate125-250 tandfonline.com
Botrytis cinereaFungusClinical Isolate125-250 tandfonline.com
Paecilomyces variotiiFungusATCC 22319125-250 tandfonline.comthieme-connect.de

Enzyme Inhibitory Profiles and Molecular Interactions

The interaction of fumarprotocetraric acid with various enzymes has been investigated, particularly those involved in inflammation.

Inhibition of Lipooxygenases (e.g., Arachidonate-5-Lipooxygenase) and Cyclooxygenases

While depsidones as a class of compounds are known to inhibit enzymes like lipoxygenases, the specific activity of fumarprotocetraric acid on these enzymes appears to be limited. thieme-connect.com One study investigating its effect on inflammatory enzymes found that fumarprotocetraric acid affected the activity of 5-lipoxygenase (5-LOX) and cyclooxygenase to a small extent or not at all. publisherspanel.com This suggests that its anti-inflammatory effects may be mediated through other mechanisms not directly related to the inhibition of arachidonate (B1239269) metabolism via these specific enzymes. In contrast, other lichen compounds, such as protolichesterinic acid, have been shown to be selective inhibitors of 5-lipoxygenase. wikipedia.org

Interference with DNA Synthesis and Tubulin Polymerization

The potential for fumarprotocetraric acid to interfere with fundamental cellular processes such as DNA replication and cytoskeletal formation has been investigated. In an in vitro replication assay using Xenopus S-phase egg extracts, fumarprotocetraric acid was evaluated for its ability to inhibit DNA synthesis. nih.gov In this specific study, it did not demonstrate a dose-dependent decrease in DNA replication. nih.gov

However, the broader class of lichen-derived depsidones has been associated with such activities. For instance, the depsidone (B1213741) lobaric acid has been reported to inhibit both DNA synthesis and the polymerization of tubulin. mdpi.comthieme-connect.com Tubulin polymerization is a critical process for microtubule formation and cell division, and its inhibition is a target for anticancer agents. thieme-connect.com While fumarprotocetraric acid itself did not show activity in the aforementioned DNA synthesis assay, related compounds within the same chemical class have demonstrated these cytotoxic mechanisms. nih.govmdpi.comthieme-connect.com

Tyrosinase Inhibition: Kinetic Analysis and Inhibition Types (e.g., Uncompetitive, Mixed-Type)

Fumarprotocetraric acid has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Kinetic studies have shown that its inhibitory effect is concentration-dependent. nih.gov At a concentration of 0.6 mM, fumarprotocetraric acid inhibits tyrosinase activity by 39.8%. researchgate.net

Analysis of the inhibition mechanism using Lineweaver-Burk plots reveals a complex interaction. Depending on its concentration, fumarprotocetraric acid can act as either an uncompetitive or a mixed-type inhibitor. At lower concentrations (0.2 mM to 0.5 mM), it exhibits uncompetitive inhibition. At a higher concentration of 0.6 mM, the kinetics shift to a mixed-type inhibition pattern. thieme-connect.com This dual-type inhibition suggests that fumarprotocetraric acid can bind to both the free enzyme and the enzyme-substrate complex, with its binding affinity changing at different concentrations. thieme-connect.comnih.gov

Table 1: Kinetic Parameters of Tyrosinase Inhibition by Fumarprotocetraric Acid
Fumarprotocetraric Acid Concentration (mM)Inhibition Rate (%)Inhibition Type
0.2Data Not AvailableUncompetitive
0.3Data Not AvailableUncompetitive
0.5Data Not AvailableUncompetitive
0.639.8Mixed-Type

Urease Inhibition: Interaction Mechanisms and Protein Structure Alterations

Fumarprotocetraric acid functions as a competitive inhibitor of urease. Studies investigating its interaction with jack bean urease have elucidated the mechanism of inhibition. The interaction involves a static quenching mechanism, leading to the formation of a non-fluorescent complex between the acid and the enzyme. This complex formation results in alterations to the native structure of the urease protein. The binding is a spontaneous process, stabilized predominantly by electrostatic forces.

Tau Protein Modulation: Covalent Interaction with Cysteines and Prevention of Aggregate Cytotoxicity

In the context of neurodegenerative disorders, fumarprotocetraric acid has been shown to modulate the aggregation of the tau protein. mdpi.com It inhibits the formation of tau aggregates through a covalent interaction, with Michael's addition being a proposed mechanism. researchgate.netmdpi.com This interaction is believed to involve the cysteine residues of the tau protein. researchgate.net

A cysteine labeling assay demonstrated that fumarprotocetraric acid at a concentration of 50 µM significantly inhibits tau aggregation. researchgate.netmdpi.com Further studies have shown that it can remodel soluble oligomers and reduce their β-sheet content. researchgate.net Crucially, when neuroblastoma cells were exposed to tau oligomers that had been pre-treated with fumarprotocetraric acid, the aggregates were rendered harmless. researchgate.netmdpi.com These treated oligomers did not cause significant membrane damage or induce the release of lactate (B86563) dehydrogenase (LDH), indicating a prevention of aggregate-induced cytotoxicity. researchgate.net

Potential Inhibition of Glycosidases (e.g., α-Amylase, Pancreatic Lipase)

Research into the antidiabetic potential of lichen-derived compounds has explored the inhibition of key carbohydrate-digesting enzymes. Extracts from lichens such as Usnea articulata, which contain fumarprotocetraric acid along with usnic and protocetraric acids, have demonstrated dose-dependent inhibitory effects on α-amylase. phypha.ir Similarly, acetonic extracts of Flavopunctelia flaventior, which also contain fumarprotocetraric acid, showed inhibitory activity against both α-amylase and α-glucosidase. imrpress.com

These findings suggest that fumarprotocetraric acid may contribute to the observed enzymatic inhibition. However, these studies were conducted using whole lichen extracts, and further research is required to determine the specific inhibitory activity and IC50 values of the isolated compound. phypha.irimrpress.com There is currently a lack of specific data regarding the inhibition of pancreatic lipase (B570770) by purified fumarprotocetraric acid.

Immunomodulatory Properties (In Vitro)

Induction of Hydrogen Peroxide Formation as an Immunostimulating Effect

Fumarprotocetraric acid has demonstrated immunomodulatory properties in vitro, which appear to be context-dependent. Some research indicates that it can induce an immunostimulating effect by triggering the formation of hydrogen peroxide (H₂O₂). wikipedia.org Another study showed it could stimulate an increase in nitric oxide (NO) release in macrophage cultures, which is a key component of the immune response. researchgate.net

Conversely, other studies have highlighted a neuroprotective role for fumarprotocetraric acid, where it acts as an antioxidant by reducing reactive oxygen species (ROS) generation and protecting cells from H₂O₂-induced oxidative stress and damage. nih.gov This suggests that fumarprotocetraric acid can act as both a pro-oxidant in certain immune contexts and an antioxidant in others, modulating intracellular redox levels to exert its biological effects. wikipedia.orgnih.govmdpi.com

Neuroprotective Potential in Cellular Models

Fumarprotocetraric acid (FUM), a secondary metabolite found in lichens, has demonstrated notable neuroprotective properties in various in vitro studies. researchgate.netnih.gov Research has focused on its ability to counteract oxidative stress and apoptosis in neuronal and glial cell lines, as well as its interaction with proteins implicated in neurodegenerative diseases.

Studies utilizing neuron-like (SH-SY5Y) and astrocyte-like (U373-MG) cell lines have shown that Fumarprotocetraric acid can protect against cytotoxicity induced by oxidative stress. researchgate.netnih.gov When these cells were exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress, pre-treatment with Fumarprotocetraric acid significantly improved cell viability. nih.govosti.gov The optimal protective concentrations were identified as 1 µg/ml in SH-SY5Y cells and 25 µg/ml in U373-MG cells. osti.govbiocrick.com

The protective mechanism of Fumarprotocetraric acid is linked to its ability to modulate key markers of oxidative stress. researchgate.net It effectively attenuates the formation of intracellular reactive oxygen species (ROS) and reduces lipid peroxidation, a process of oxidative degradation of lipids. nih.govmdpi.com Furthermore, Fumarprotocetraric acid helps prevent the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govmdpi.com At the mitochondrial level, the compound was found to prevent the dissipation of the mitochondrial membrane potential and a rise in mitochondrial calcium, indicating a protective role against oxidative damage to the mitochondrial membrane. nih.govosti.gov This neuroprotection in neuroblastoma and astrocytoma cell lines is directly related to its capacity to decrease ROS formation, lipid peroxidation, and GSH depletion. thieme-connect.com

Summary of Fumarprotocetraric Acid's Protective Effects on Oxidative Stress Markers
Cell LineInducer of Oxidative StressObserved Protective Effect of Fumarprotocetraric AcidReference
SH-SY5Y (Neuron-like)Hydrogen Peroxide (H₂O₂)Enhanced cell viability, attenuated intracellular ROS formation, reduced lipid peroxidation, and prevented GSH depletion. researchgate.netnih.gov
U373-MG (Astrocyte-like)Hydrogen Peroxide (H₂O₂)Significantly enhanced cell viability and reversed oxidative damage. researchgate.netbiocrick.com

Fumarprotocetraric acid has been shown to diminish apoptosis induced by oxidative stress. nih.govosti.gov Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of specific proteins. mdpi.com Key regulators include the Bcl-2 family of proteins, which consists of anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.comoatext.com The ratio of Bax to Bcl-2 is a critical determinant of whether a cell will undergo apoptosis. oatext.comnih.gov

In studies on H₂O₂-treated neuronal and astrocytic cells, pre-treatment with Fumarprotocetraric acid led to a significant reduction in the activity and expression of caspase-3, a crucial executioner enzyme in the apoptotic pathway. nih.govosti.govbiocrick.com Furthermore, immunoblot analysis revealed that the compound decreased the levels of the pro-apoptotic Bax protein while simultaneously increasing the levels of the anti-apoptotic Bcl-2 protein. nih.govosti.govsemanticscholar.org This modulation results in a lower Bax/Bcl-2 ratio, which is associated with increased cell survival and protection against apoptosis. oatext.comnih.gov These findings suggest that Fumarprotocetraric acid exerts its neuroprotective effects in part by directly interfering with the cellular machinery of apoptosis. osti.gov

Effect of Fumarprotocetraric Acid on Apoptosis Markers
Apoptosis MarkerEffect of Fumarprotocetraric Acid TreatmentOutcomeReference
Caspase-3Reduced activity and expression.Inhibition of the final execution phase of apoptosis. nih.govosti.gov
Bax (Pro-apoptotic)Decreased protein levels.Reduced signaling for apoptosis. nih.govosti.govsemanticscholar.org
Bcl-2 (Anti-apoptotic)Increased protein levels.Enhanced cell survival signals. nih.govosti.govsemanticscholar.org
Bax/Bcl-2 RatioDecreased ratio.Shifts the balance towards cell survival. oatext.comnih.gov

Tau is a protein that is abundant in neurons and plays a crucial role in stabilizing microtubules, which are essential components of the cellular cytoskeleton. csic.es In certain neurodegenerative conditions known as tauopathies, the tau protein can detach from microtubules and form abnormal aggregates, which are toxic to cells. researchgate.netnih.gov

Research has indicated that Fumarprotocetraric acid can interact with the tau protein. researchgate.net Specifically, it has been shown to inhibit the aggregation of tau. researchgate.net The proposed mechanism involves a covalent interaction, where Fumarprotocetraric acid binds to a cysteine residue on the tau protein. researchgate.net This interaction appears to prevent the pathological conformational changes that lead to the formation of harmful aggregates. nih.gov By remodeling soluble oligomers and diminishing their β-sheet content, Fumarprotocetraric acid renders the tau aggregates harmless to cells, preventing them from causing membrane damage. nih.gov

Antiviral Activities (In Vitro)

Recent in vitro research has identified Fumarprotocetraric acid as a novel inhibitor of several respiratory viruses, highlighting its potential as a broad-spectrum antiviral agent. frontiersin.orgnih.gov

Respiratory Syncytial Virus (RSV) is a significant pathogen that causes respiratory tract infections. frontiersin.org In a screening of 320 natural products, Fumarprotocetraric acid was identified as a potent inhibitor of RSV infection. frontiersin.orgnih.gov Studies using multiple cell models, including HEp-2 and more physiologically relevant air-liquid interface human airway epithelium (ALI-HAE) cells, have confirmed its anti-RSV activity. frontiersin.orgnih.gov

Fumarprotocetraric acid inhibits the replication of both RSV A and B strains in a dose-dependent manner. frontiersin.org This inhibition is evidenced by a reduction in viral load, decreased levels of RSV nucleic acids, and lower levels of the RSV fusion (RSV-F) protein. frontiersin.orgnih.gov The compound was also observed to inhibit the formation of syncytia, which are large, fused cells characteristic of RSV infection. frontiersin.orgmdpi.com

The antiviral activity of Fumarprotocetraric acid extends beyond RSV. frontiersin.org It has also shown efficacy against other significant respiratory pathogens like human metapneumovirus (HMPV) and human rhinovirus (HRV). frontiersin.orgnih.gov HMPV is a major cause of respiratory tract infections, particularly in young children and the elderly, but currently has no approved vaccines or antiviral drugs. nih.govbiorxiv.org HRV is a common cause of the common cold. frontiersin.org

In vitro experiments demonstrated that Fumarprotocetraric acid could inhibit the replication of both HMPV and HRV. frontiersin.orgfrontiersin.org Real-time RT-PCR results showed a dose-dependent reduction in the nucleic acid levels of the HMPV-N gene in LLC-MK2 cells and the HRV-5'UTR in H1-Hela cells. frontiersin.org This suggests that Fumarprotocetraric acid possesses potential as a broad-spectrum antiviral agent against a range of respiratory viruses. frontiersin.orgnih.gov

In Vitro Antiviral Activity of Fumarprotocetraric Acid
VirusCell LineObserved Inhibitory EffectReference
Respiratory Syncytial Virus (RSV)HEp-2, ALI-HAEDose-dependent inhibition of viral load, nucleic acid levels, and RSV-F protein levels; inhibition of syncytia formation. frontiersin.orgnih.gov
Human Metapneumovirus (HMPV)LLC-MK2Dose-dependent inhibition of HMPV-N gene nucleic acid levels. frontiersin.org
Human Rhinovirus (HRV)H1-HelaDose-dependent inhibition of HRV-5'UTR nucleic acid levels and cytopathic effect. frontiersin.org

Cytotoxic Activities in Cancer Cell Lines (In Vitro)

Fumarprotocetraric acid, a secondary metabolite predominantly found in lichens, has been the subject of various in vitro studies to determine its potential as an anticancer agent. Research has demonstrated its cytotoxic and antiproliferative effects against several human cancer cell lines. researchgate.netwikipedia.org These biological activities are often attributed to the induction of apoptosis and the inhibition of cellular proliferation. researchgate.netresearchgate.net

Fumarprotocetraric acid has shown notable antiproliferative activity against various cancer cells. researchgate.net For instance, it has been identified as an active cytotoxic compound against colon cancer cell lines. mdpi.com Studies on extracts from Cladonia species, which are rich in fumarprotocetraric acid, have demonstrated significant cytotoxic effects. An investigation into the methanolic extracts of nine Cladonia species revealed cytotoxic activity against A549 (human lung carcinoma) and COLO205 (human colon adenocarcinoma) cell lines. ksu.edu.tr

The mechanism of cytotoxicity often involves the induction of programmed cell death, or apoptosis. researchgate.net Extracts of Cladonia furcata, which contain fumarprotocetraric acid, have been shown to induce apoptosis in breast cancer cells. niscpr.res.in Similarly, methanolic extracts from Cladonia rangiformis and Cladonia convoluta inhibited the proliferation of MCF-7 breast cancer cells and caused apoptosis. cuni.cz The cytotoxic potential of fumarprotocetraric acid against human breast adenocarcinoma cells (MCF-7) has been highlighted, with its antiproliferative activity linked to the induction of apoptosis. researchgate.net Lichen-derived compounds, including fumarprotocetraric acid, are recognized for their ability to trigger cell death through processes like apoptosis, which counters the uncontrolled division of tumor cells. niscpr.res.in

However, it is worth noting that not all studies have observed strong cytotoxic effects. In one study investigating compounds from Cladonia convoluta, fumarprotocetraric acid did not display moderate cytotoxic activity against a panel of cancer cell lines, whereas the co-occurring compound, (-)-usnic acid, did. thieme-connect.com

Table 1: In Vitro Cytotoxic Activities of Fumarprotocetraric Acid and Containing Extracts

Cancer Cell LineTest SubstanceObserved EffectReference
Colon CancerFumarprotocetraric acid from Cladonia foliaceaActive against cell lines mdpi.com
A549 (Lung Carcinoma)Methanol (B129727) extract of Cladonia firma (containing Fumarprotocetraric acid)Cytotoxic activity ksu.edu.tr
COLO205 (Colon Adenocarcinoma)Methanol extract of Cladonia firma (containing Fumarprotocetraric acid)Cytotoxic activity ksu.edu.tr
MCF-7 (Breast Adenocarcinoma)Methanol extracts of C. rangiformis and C. convolutaInhibition of proliferation and induction of apoptosis cuni.cz
MCF-7 (Breast Adenocarcinoma)Extract containing Fumarprotocetraric acidCytotoxic potential via apoptosis induction researchgate.net
MDA-MB-231 (Breast Cancer)Extract of Cladonia furcata (containing Fumarprotocetraric acid)Reduced proliferation rate, induced apoptosis niscpr.res.in
L1210, 3LL, DU145, MCF7, K-562, U251Purified Fumarprotocetraric acid from Cladonia convolutaDid not display moderate cytotoxic activity thieme-connect.com

Allelopathic and Plant Interaction Studies

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of chemical compounds into the environment. uni-frankfurt.defrontiersin.org Fumarprotocetraric acid has been investigated for its allelopathic properties, particularly its influence on the germination and growth of other plant species.

Studies on the allelopathic effects of fumarprotocetraric acid have yielded varied results depending on the plant species and concentration tested. In experiments with Allium cepa (onion), purified fumarprotocetraric acid did not show any significant inhibitory or stimulatory effect on the germination rate. uni-frankfurt.deuni-frankfurt.debiotaxa.org However, it did demonstrate a significant stimulatory effect on the length of the radicle (embryonic root) at higher concentrations (726.7 µM and 290.6 µM). uni-frankfurt.deuni-frankfurt.de In contrast, an extract with a high concentration of methyl β-orcinol carboxylate and a low concentration of fumarprotocetraric acid was found to significantly reduce the length of the hypocotyls (embryonic stem). uni-frankfurt.deuni-frankfurt.de

In a study involving Lactuca sativa (lettuce), extracts from Cladonia verticillaris, which contains fumarprotocetraric acid, also showed no influence on the germination of seeds. nih.gov However, these extracts did cause modifications in leaf area and the development of the seedling's hypocotyl and root. nih.gov When tested in isolation, fumarprotocetraric acid was found to increase the leaf area of L. sativa seedlings at all tested concentrations. nih.gov

Table 2: Allelopathic Effects of Fumarprotocetraric Acid on Seed Germination and Seedling Growth

Target SpeciesParameterConcentrationObserved EffectReference
Allium cepa (Onion)Germination RateNot specifiedNo significant influence uni-frankfurt.deuni-frankfurt.debiotaxa.org
Allium cepa (Onion)Radicle Length726.7 µM, 290.6 µMSignificant stimulation uni-frankfurt.deuni-frankfurt.de
Allium cepa (Onion)Hypocotyl LengthLow (in extract)Reduction (effect attributed to another compound) uni-frankfurt.deuni-frankfurt.de
Lactuca sativa (Lettuce)Germination RateNot specifiedNo significant influence nih.gov
Lactuca sativa (Lettuce)Seedling DevelopmentHigh concentrationsInfluenced development nih.gov
Lactuca sativa (Lettuce)Leaf AreaAll concentrationsIncreased nih.gov

The ability of fumarprotocetraric acid to influence the development of seedlings at high concentrations suggests its potential as a natural herbicide. nih.gov Allelopathic compounds from lichens are considered a potential source of pesticides. The influence of fumarprotocetraric acid on the development of Lactuca sativa seedlings at high concentrations points towards a possible bioherbicidal application. nih.gov While some lichen-derived compounds, such as usnic acid, have been identified as selective natural herbicides, the research into fumarprotocetraric acid for this purpose is still emerging. jelsciences.com Its demonstrated biological activities, including interactions with other plants, make it a compound of interest for developing new, natural herbicides. biosynth.com

Ecological Roles and Environmental Interactions of Fumarprotocetraric Acid

Anti-Herbivory Defense Mechanisms

Lichens, being slow-growing organisms, have evolved chemical defenses to deter grazing by herbivores. Fumarprotocetraric acid is one such compound that contributes to this protective strategy. biosynth.comresearchgate.net

Fumarprotocetraric acid is believed to act as a deterrent against various herbivores. biosynth.comresearchgate.netresearchgate.net For instance, some studies suggest that lepidopteran larvae avoid consuming the medullary layer of Cladonia species, likely due to the presence of fumarprotocetraric acid in this part of the thallus. unit.no This avoidance behavior highlights the compound's role in protecting the lichen from insect grazing.

While lichens of the genus Cladonia, often referred to as reindeer lichens, are a major food source for reindeer, especially in winter, the direct role of fumarprotocetraric acid in deterring these large herbivores is not definitively established. nsf.gov.lk One experimental study that simulated herbivory by clipping reindeer lichens (Cladonia arbuscula, C. rangiferina, and C. stellaris) did not find a significant increase in the production of fumarprotocetraric acid, and the study did not provide evidence for a herbivore-deterrent role of the studied compounds against reindeer. cambridge.orgresearchgate.net This suggests that while fumarprotocetraric acid is a known defense compound against some invertebrates, its effect on large vertebrate herbivores like reindeer may be more complex or less pronounced.

The defensive efficacy of fumarprotocetraric acid is closely linked to its specific location within the lichen thallus. This compound is primarily concentrated in the medulla, the inner layer of the lichen. researchgate.netunit.nomdpi.com This spatial segregation is a crucial aspect of its defensive strategy.

For example, studies on the grazing patterns of the subantarctic gastropod Notodiscus hookeri on Usnea taylorii have shown that the snail selectively feeds on the superficial cortex of the lichen, leaving the medulla, where fumarprotocetraric acid is located, untouched. mdpi.com Consequently, the compound is not ingested by the herbivore. mdpi.com This selective grazing behavior, influenced by the internal distribution of chemical defenses, allows the lichen to protect its vital medullary layer from consumption. unit.nomdpi.com

This strategic placement of fumarprotocetraric acid in the medulla, rather than the outer cortex, suggests a co-evolutionary adaptation to herbivore feeding strategies, effectively minimizing damage to the lichen.

Adaptation to Abiotic Stress Factors

Fumarprotocetraric acid is instrumental in helping lichens cope with various non-biological environmental challenges, particularly those related to substrate chemistry and pollutants.

A significant ecological role of fumarprotocetraric acid is its contribution to the tolerance of lichens to highly acidic substrates. researchgate.netcdnsciencepub.com Lichens containing this compound are often found in environments with low pH, such as on the bark of coniferous trees and on peat soils. cdnsciencepub.com

The mechanism behind this tolerance is linked to the compound's low first dissociation constant (pKa1 value). researchgate.net This chemical property allows fumarprotocetraric acid to remain in a dissociated state in acidic conditions. researchgate.net In its protonated form, other lichen acids can shuttle protons into the lichen's cells, causing internal damage. researchgate.net By being strongly dissociated, fumarprotocetraric acid helps to prevent this harmful influx of protons, thereby protecting the lichen from the detrimental effects of an acidic environment. researchgate.net The production of this extracellular depsidone (B1213741) is considered a prerequisite for the high acidity tolerance of species like Lecanora conizaeoides. oup.comoup.com

Fumarprotocetraric acid also plays a role in the interaction of lichens with heavy metals and other environmental pollutants. The presence of this and other lichen acids can influence the uptake and tolerance of metals. Some studies suggest that depsidones in the medulla can reduce the absorption of certain metal ions like Mn2+ and Cu2+ at cation exchange sites. cambridge.org

Furthermore, fumarprotocetraric acid has been shown to have a strong binding affinity for Fe3+. uran.ruanu.edu.au This chelating ability can be advantageous for lichens in environments with poor availability of essential metals. researchgate.net However, the role of fumarprotocetraric acid in heavy metal interaction is complex. For example, one study found that the removal of fumarprotocetraric acid from Cladonia cristatella did not significantly reduce the accumulation of certain heavy metals, suggesting that other mechanisms are also at play. core.ac.uk

In addition to heavy metals, fumarprotocetraric acid contributes to tolerance against other stressors like sulfur dioxide (SO2) pollution. Crystals of fumarprotocetraric acid on the thallus surface of lichens such as Lecanora conizaeoides contribute to a superhydrophobic surface. nih.gov This water-repellent quality reduces the amount of time the thallus is wet, thereby limiting the uptake of dissolved SO2, which is toxic to lichens in its aqueous form. nih.gov

Interactions with Microbial Communities in the Lichen Environment

Fumarprotocetraric acid exhibits significant antimicrobial properties, which allows lichens to manage their interactions with the surrounding microbial communities. biosynth.comresearchgate.netfarmaciajournal.com This compound is active against a broad spectrum of bacteria and fungi, including pathogenic species. researchgate.nettandfonline.com

By inhibiting the growth of competing or pathogenic microorganisms in their immediate environment, fumarprotocetraric acid helps to secure the lichen's niche and protect it from disease. biosynth.com For example, extracts containing fumarprotocetraric acid have been shown to inhibit the growth of bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Candida albicans. researchgate.net Studies have also demonstrated its inhibitory effect on pathogenic soil fungi like Fusarium oxysporum and F. avenaceum. utlib.ee

Contribution to Lichen Photosynthetic Regulation and Protection

Research indicates that the concentration of fumarprotocetraric acid can vary in response to environmental light conditions. Studies on certain Cladonia species have shown that thalli growing in sun-exposed microhabitats contain higher concentrations of fumarprotocetraric acid compared to those in shaded locations. d-nb.infouni-mate.hu This correlation suggests an adaptive response, where the fungal partner may increase the production of this compound to help protect the photosynthetic system from high light levels. However, other studies have found that UV-B radiation, a specific component of sunlight, does not induce the synthesis of fumarprotocetraric acid in some reindeer lichens, suggesting its protective role may not be primarily against UV damage, unlike compounds such as usnic acid or melanins. cambridge.orgresearchgate.net

Possible Role in Solar Irradiation Reflection

The mechanisms by which lichen secondary metabolites protect the photobiont from excessive solar radiation are varied, including the absorption and scattering of light. Some compounds located in the lichen's upper cortex are known to screen sunlight through absorptance (e.g., parietin, melanins) or by increasing reflectance (e.g., atranorin). researchgate.net

However, the specific role of fumarprotocetraric acid as a reflective agent is not well-established. As a medullary compound, it is located beneath the algal layer, which makes a primary function of reflecting incoming sunlight away from the photobiont less direct than for cortical substances. One study investigating the protective role of lichen substances against desiccation stress noted that increased thallus reflectance was an unlikely explanation for the observed effects under their experimental conditions. mdpi.com While fumarprotocetraric acid correlates with sun exposure in some species, its protective contribution may be linked to other properties, such as its antioxidant capabilities, rather than direct reflection of solar irradiation. d-nb.infouni-mate.humdpi.com

Interactive Data Table: Fumarprotocetraric Acid Concentration in Sun vs. Shade Thalli

The following table summarizes research findings on the concentration of fumarprotocetraric acid in different lichen species based on their exposure to sunlight.

Lichen SpeciesFindingMicrohabitat (Sun vs. Shade)Significance (p-value)Reference
Cladonia furcataHigher concentration in sun thalliSun > Shadep = 0.02 d-nb.info, uni-mate.hu
Cladonia foliaceaHigher concentration in sun thalliSun > Shadep = 0.04 d-nb.info, uni-mate.hu
Cladonia magyaricaNo significant difference in concentrationSun ≈ Shadep = 0.36 d-nb.info, uni-mate.hu

Chemotaxonomic Applications and Phylogenetic Significance of Fumarprotocetraric Acid

Fumarprotocetraric Acid as a Chemotaxonomic Marker in Lichen Systematics

The chemical composition of lichens, specifically the profile of secondary metabolites, has long been a fundamental tool for taxonomists. These substances, produced by the fungal partner (mycobiont), are often stable and species-specific, making them reliable markers for classification. mdpi.com Fumarprotocetraric acid is one of the most diagnostically significant of these compounds. bioaustralis.comnih.gov Its detection, typically through spot tests (e.g., a red reaction with paraphenylenediamine, Pd+) and more definitively with thin-layer chromatography (TLC), is a routine procedure in lichen identification. researchgate.netsi.edu

Species Delineation and Identification within Genera (e.g., Cladonia, Cetraria, Usnea, Parmelia)

The presence of fumarprotocetraric acid is a critical diagnostic feature for identifying and separating species within several large and taxonomically challenging lichen genera.

Cladonia : This genus is well-known for its chemical diversity, and fumarprotocetraric acid is a cornerstone for its systematics. bioaustralis.com Many species, such as Cladonia pyxidata, C. chlorophaea, and C. fimbriata, consistently produce this acid. mdpi.comtandfonline.com In the Cladonia chlorophaea complex, the presence of fumarprotocetraric acid distinguishes the nominal species from others like C. grayi, which produces grayanic acid. tandfonline.comwikipedia.org Similarly, in the Cladonia cariosa group, fumarprotocetraric acid is a key marker, though molecular studies have shown that chemical characters alone can be insufficient to delimit species boundaries, highlighting the need for an integrated approach. researchgate.net For instance, Cladonia magyarica was historically considered a chemical strain of C. pyxidata due to the additional presence of atranorin (B1665829) alongside fumarprotocetraric acid. tandfonline.com

Cetraria : In the genus Cetraria, fumarprotocetraric acid is a major secondary metabolite. nih.govwikipedia.org Cetraria islandica (Iceland moss) is a notable example, where fumarprotocetraric acid is a principal component, contributing to its chemical profile along with protolichesterinic and lichesterinic acids. nih.govencyclopedia.pub An identification key for European cetrarioid lichens uses the Pd+ red reaction, indicative of fumarprotocetraric acid, to distinguish C. islandica. researchgate.net

Usnea : While usnic acid is the defining cortical substance for the genus Usnea, medullary chemistry is crucial for species-level identification. smujo.idconicet.gov.ar Fumarprotocetraric acid is found in several species and can be a diagnostic marker. ufrgs.br For example, it is detected in Usnea articulata and certain chemical races of U. rubrotincta. kahaku.go.jp In some South American species, the presence of fumarprotocetraric acid, along with other compounds, helps to define chemical races within a species. conicet.gov.ar

Parmelia : Fumarprotocetraric acid is a less common but taxonomically significant compound in Parmelia. bioaustralis.comsi.edu While many species in the P. omphalodes group are characterized by salazinic acid, some populations of P. pinnatifida have been reported to contain trace amounts of fumarprotocetraric acid. wikipedia.orgresearchgate.net Its presence, even in trace amounts, can be a useful character when considered alongside morphology and other chemical constituents. researchgate.netzobodat.at

Table 1: Presence of Fumarprotocetraric Acid in Selected Lichen Genera

GenusKey Species/GroupRole of Fumarprotocetraric AcidReference
CladoniaC. pyxidata, C. chlorophaea, C. foliaceaPrimary diagnostic compound for many species; defines chemotypes. mdpi.comtandfonline.combozok.edu.tr
CetrariaC. islandicaMajor medullary substance, used in identification keys (Pd+ red). researchgate.netnih.gov
UsneaU. articulata, U. rubrotincta (Race 2)Diagnostic marker for certain species and chemical races. kahaku.go.jp
ParmeliaP. pinnatifidaReported in trace amounts in some populations, aiding in differentiation. wikipedia.orgresearchgate.net

Intraspecific Variation in Fumarprotocetraric Acid Content and its Taxonomic Relevance

Intraspecific chemical variation, where different populations of the same species produce different secondary metabolites, is a well-documented phenomenon in lichens. Fumarprotocetraric acid is often involved in such chemical polymorphism, leading to the designation of "chemotypes" or "chemical races." The taxonomic relevance of this variation is a subject of ongoing research and debate.

In some cases, chemotypes are treated as distinct species, while in others they are considered taxonomically insignificant variations. For example, a study on North American apodetiate Cladonia species found no clear phylogenetic separation between chemical races of C. petrophila with and without fumarprotocetraric acid based on ITS sequence data. researchgate.net This suggests that, in this case, the presence of the acid might not signify a distinct evolutionary lineage. researchgate.net

Conversely, research on Cladonia foliacea has shown significant quantitative variation in its fumarprotocetraric acid content (ranging from 1.44 to 9.87 mg/g dry weight). researchgate.net Interestingly, this study found that the identity of the algal partner (photobiont) explained most of the variance in the lichen's metabolite content, more so than the genetic lineage of the fungus itself. researchgate.net This indicates that the symbiotic interaction can influence chemical expression, adding a layer of complexity to its taxonomic interpretation. Similarly, studies on the Cladonia chlorophaea group in North Carolina revealed that levels of fumarprotocetraric acid can vary among individuals within the same species. mdpi.com

Correlation of Fumarprotocetraric Acid Presence with Phylogenetic Relationships

With the advent of molecular phylogenetics, the evolutionary significance of chemical characters like fumarprotocetraric acid can be tested directly. The distribution of this acid can be mapped onto phylogenetic trees to see if its presence correlates with specific clades.

The results of such analyses are often complex. In many instances, the presence of fumarprotocetraric acid aligns well with monophyletic groups, supporting its use as a phylogenetic marker. However, there are also numerous cases where species with and without the acid are intermingled within the same clade. For example, a phylogenetic study of Cladonia pyxidata and C. pocillum showed that both species, which contain fumarprotocetraric acid, were part of well-supported clades, but their relationship suggested they could be considered conspecific. tandfonline.com

In another study on the Cladonia cariosa group, phylogenetic analysis based on DNA sequences revealed four distinct lineages that did not perfectly align with the previously accepted species circumscriptions based on chemistry and morphology. researchgate.net This indicates that while fumarprotocetraric acid is a useful marker, its presence or absence may not always reflect the primary phylogenetic splits within a group. Such discrepancies suggest that the genes responsible for the biosynthesis of fumarprotocetraric acid may have been gained or lost multiple times during the evolution of the group, or their expression may be regulated by environmental or other factors. researchgate.net

Integration of Chemical Data with Morphological and Molecular Characters for Taxonomic Resolution

Modern lichen systematics relies on an integrative approach, combining classical morphological data with chemotaxonomic and molecular evidence to achieve robust and well-supported species delimitations. cambridge.org Fumarprotocetraric acid data is a key component of this "polyphasic" or "integrative taxonomy."

This approach is particularly crucial in genera where morphological characters are plastic and species boundaries are cryptic. researchgate.net For instance, in resolving the taxonomy of the Cladonia cariosa group, researchers used a combination of ITS, rpb2, and ef1α gene sequences alongside chemical data. researchgate.net While the chemistry (including the presence of fumarprotocetraric acid) did not perfectly match the phylogenetic lineages, certain anatomical features, like the structure of the squamule cortex, were found to correlate with the distinct clades identified by the molecular data. researchgate.net

Similarly, studies in Usnea and Xanthoparmelia demonstrate the power of this integrated approach. In Usnea, chemical characters, including the presence of fumarprotocetraric acid, are combined with morphological and anatomical traits (e.g., thallus form, cortex thickness) and molecular data to classify the hyper-diverse genus. smujo.idcambridge.org In Xanthoparmelia, reviewing morphological features, secondary metabolites (like fumarprotocetraric acid), and DNA sequences from multiple markers has proven useful in corroborating species descriptions and delimitations. cambridge.org This integrated framework provides a more comprehensive understanding of species diversity and their evolutionary history than any single type of data could alone.

Table 2: Example of an Integrative Taxonomic Approach

Taxonomic GroupMorphological CharactersChemical Marker (Fumarprotocetraric Acid)Molecular Data (e.g., ITS)Integrated Taxonomic ConclusionReference
Cladonia cariosa groupSquamule surface, cortex structurePresent in some accepted taxaRevealed four distinct phylogenetic lineagesLineages correlated better with anatomical features than with traditional species concepts based solely on chemistry/morphology. researchgate.net
Cladonia petrophilaApodetiate, squamulose thallusPresent in one chemical race, absent in anotherNo clear phylogenetic structure separating the chemical racesThe two chemotypes are not considered distinct evolutionary lineages based on current molecular data. researchgate.net
Parmelia pinnatifidaNarrow, branched lobes; primarily marginal pseudocyphellaeSalazinic acid (major); Fumarprotocetraric acid (trace amounts in some populations)ITS data has been unable to clearly separate it from P. omphalodesDespite molecular similarity to P. omphalodes, the combination of morphology and subtle chemical differences supports its status as a distinct species. wikipedia.orgresearchgate.net

Compound Reference Table

Future Research Directions and Unexplored Avenues in Fumarprotocetraric Acid Research

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The complete biosynthetic pathway of fumarprotocetraric acid is yet to be fully elucidated. While protocetraric acid is a known precursor, the specific enzymes catalyzing each step and the intricate regulatory networks governing its production remain largely enigmatic. A hypothetical pathway suggests the involvement of a flavin-dependent isoform of succinyl-CoA dehydrogenase in the final steps of biosynthesis.

Future research should focus on:

Identification and Characterization of Key Enzymes: Utilizing genomic and proteomic approaches to identify the polyketide synthase (PKS) genes and other crucial enzymes, such as tailoring enzymes (e.g., oxidases, dehydrogenases), involved in the synthesis of the protocetraric acid core and its subsequent conversion to fumarprotocetraric acid.

Understanding Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes. This includes studying how environmental cues are translated into metabolic responses at the genetic level. nih.govnih.govmdpi.comwhiterose.ac.uk

Heterologous Expression Systems: The use of more tractable microbial hosts for the heterologous expression of the identified biosynthetic gene clusters could enable a more controlled study of the enzymatic steps and facilitate the production of fumarprotocetraric acid and its intermediates for further research.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Activities

While fumarprotocetraric acid has demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects, comprehensive structure-activity relationship (SAR) studies are conspicuously lacking. mdpi.com Understanding which structural motifs of the molecule are essential for its bioactivity is crucial for designing more potent and selective analogs. For instance, the inhibitory effect of fumarprotocetraric acid on the enzyme tyrosinase has been shown to be concentration-dependent, hinting at a specific interaction that could be explored through SAR studies. semanticscholar.orgresearchgate.net

Future investigations should systematically:

Modify Key Functional Groups: Synthesize a library of analogs with modifications at various positions, such as the hydroxyl, carboxyl, and methyl groups, as well as the depsidone (B1213741) ring system.

Evaluate Biological Activity: Screen the synthesized analogs against a panel of biological targets to determine how structural changes affect potency and selectivity.

Computational Modeling: Employ computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to build predictive models that can guide the design of new derivatives with enhanced activity. nih.govnih.gov

Exploration of Fumarprotocetraric Acid Derivatives and Analogs with Enhanced Bioactivity

The discovery of naturally occurring derivatives, such as two new fumarprotocetraric acid lactones from the Antarctic lichen Cladonia metacorallifera, underscores the potential for novel bioactive structures based on the fumarprotocetraric acid scaffold. mdpi.com Furthermore, the successful synthesis of hydrazone and acylhydrazone derivatives of its precursor, protocetraric acid, has yielded compounds with enhanced antibacterial activity, providing a strong rationale for exploring similar modifications to fumarprotocetraric acid itself. researchgate.net

Future research should aim to:

Synthesize Novel Derivatives: Focus on creating a diverse range of derivatives, including esters, amides, ethers, and glycosides, to improve pharmacokinetic properties such as solubility and bioavailability. nih.govnih.gov

Isolate Novel Natural Analogs: Continue to explore diverse lichen species, particularly from extreme environments, as a source of new, naturally occurring analogs of fumarprotocetraric acid.

Evaluate for Enhanced Bioactivity: Test these new compounds for a broad spectrum of biological activities, including those already established for the parent compound and new therapeutic areas.

Synergistic Effects of Fumarprotocetraric Acid with Other Lichen Metabolites

Lichens produce a complex mixture of secondary metabolites, and it is plausible that these compounds act synergistically to exert their biological effects. The study of such interactions is a largely unexplored but potentially fruitful area of research. While the synergistic effects of other phenolic compounds have been documented, specific investigations into the interactions of fumarprotocetraric acid with co-occurring lichen substances are lacking. nih.govnih.gov

Future research directions include:

Combination Studies: Design experiments to evaluate the combined effects of fumarprotocetraric acid with other prevalent lichen metabolites (e.g., atranorin (B1665829), usnic acid) against various biological targets.

Identification of Synergistic Pairs: Utilize high-throughput screening methods to identify combinations that exhibit synergistic, additive, or antagonistic effects.

Mechanism of Synergy: Investigate the molecular basis for any observed synergistic interactions, which could involve complementary mechanisms of action or effects on drug metabolism and transport.

Application of "Omics" Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding

The application of "omics" technologies offers a powerful, systems-level approach to understanding the biology of fumarprotocetraric acid. Metabolomic analyses of lichens have already demonstrated the utility of techniques like UHPLC-ESI-OT-MS-MS for identifying fumarprotocetraric acid within a complex mixture of metabolites. nih.gov

A holistic understanding can be achieved by:

Integrated Omics Approaches: Combining metabolomics with transcriptomics to correlate the production of fumarprotocetraric acid and other metabolites with gene expression patterns under different conditions. nih.govmdpi.com This can provide valuable clues about its biosynthetic pathway and regulatory networks.

Functional Genomics: Using genomic and transcriptomic data from various lichen species to identify the genetic basis for the production of fumarprotocetraric acid and to discover novel, related biosynthetic pathways.

Metabolic Flux Analysis: Applying metabolomics to trace the flow of precursors through the biosynthetic pathway, providing a dynamic view of its production.

Environmental and Ecological Factors Influencing Fumarprotocetraric Acid Production and Function

The production of secondary metabolites in lichens is known to be influenced by a variety of environmental factors. Studies have begun to shed light on the ecological drivers of fumarprotocetraric acid production. For instance, its presence is often associated with habitats characterized by higher precipitation and cooler summers. mdpi.com Furthermore, lichens containing fumarprotocetraric acid exhibit a notable tolerance to acidic substrates. researchgate.net

Detailed research is needed to understand:

Impact of Abiotic Factors: Quantify the effects of specific environmental variables such as temperature, precipitation, UV radiation, and substrate pH on the production of fumarprotocetraric acid. mdpi.comsemanticscholar.org

Correlation with Soil Chemistry: Further investigate the observed negative correlation with soil organic matter and positive correlation with sand content to understand the underlying ecological mechanisms. cdnsciencepub.com

Ecological Role: Elucidate the precise ecological function of fumarprotocetraric acid, which may include roles in allelopathy, herbivore deterrence, or protection against environmental stressors.

The following table summarizes the key future research directions for fumarprotocetraric acid.

Research AreaKey ObjectivesMethodologies
Biosynthesis Identify and characterize biosynthetic enzymes and regulatory networks.Genomics, Proteomics, Heterologous Expression
SAR Studies Determine the relationship between chemical structure and biological activity.Synthesis of Analogs, Biological Screening, 3D-QSAR
Derivatives & Analogs Discover and synthesize new derivatives with enhanced bioactivity.Chemical Synthesis, Isolation from Natural Sources
In vivo Models Evaluate efficacy and elucidate mechanisms of action in living organisms.Disease-Specific Animal Models, PK/PD Studies
Synergistic Effects Investigate interactions with other lichen metabolites.Combination Studies, High-Throughput Screening
"Omics" Technologies Gain a holistic understanding of its biology.Metabolomics, Transcriptomics, Integrated "Omics"
Environmental Factors Understand the influence of the environment on its production and function.Field Studies, Controlled Environment Experiments

Development of Sustainable Production Strategies for Fumarprotocetraric Acid

The increasing interest in the pharmacological potential of fumarprotocetraric acid necessitates the development of production methods that are not only efficient but also environmentally sustainable. Traditional reliance on direct extraction from slow-growing lichens is inherently limited and ecologically challenging. Consequently, research is pivoting towards optimizing extraction processes, exploring biotechnological alternatives, and applying principles of green chemistry to ensure a stable and sustainable supply of this complex depsidone.

Optimized and Greener Extraction from Lichens

A primary strategy for sustainable production involves enhancing the efficiency of extraction from lichen biomass to maximize yields while minimizing waste and energy consumption. Modern techniques such as ultrasound-assisted extraction (UAE) have been optimized to improve the recovery of phenolic compounds from lichens. mdpi.com For instance, response surface methodology has been employed to determine the optimal conditions for extracting metabolites from various lichen species. mdpi.com While one study identified fumarprotocetraric acid exclusively in Bryoria fuscescens among the species tested, the optimization parameters found for other lichen species provide a valuable framework for developing high-efficiency extraction protocols for fumarprotocetraric acid. mdpi.com

The choice of solvent is a critical factor in the sustainability of extraction. Green chemistry principles encourage the use of less hazardous solvents to reduce environmental impact. evonik.com Research into the extraction of lichen compounds has compared various solvents, with acetone (B3395972) and ethanol (B145695) often being used. nih.govcambridge.org The development of protocols that utilize greener solvents, reduce solvent volume, and allow for solvent recycling is a key avenue for future research. evonik.com

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Conditions for Phenolic Compounds from Various Lichen Species
Lichen SpeciesOptimal Temperature (°C)Optimal Time (min)Optimal Ethanol Conc. (%)Key Compound(s) Mentioned
Bryoria fuscescens4019.3480Fumarprotocetraric acid
Evernia divaricata32.232080Evernic acid, Usnic acid
Evernia prunastri37.022080Evernic acid, Usnic acid
Pseudevernia furfuracea38.0419.6379.57Atranorin

This table summarizes optimized extraction conditions determined through response surface methodology, highlighting parameters that maximize the yield of total phenolic content. Fumarprotocetraric acid was specifically identified in B. fuscescens under these conditions. mdpi.com

Biotechnological Production

Biotechnological approaches offer a promising and highly sustainable alternative to wild harvesting of lichens. The slow growth of lichens has historically hindered the pharmaceutical utilization of their unique compounds. researchgate.net Culturing the lichen symbionts, particularly the mycobiont (fungal partner), provides a pathway for controlled and scalable production.

Studies have demonstrated the feasibility of producing fumarprotocetraric acid using immobilized lichen cells. Research on Cladonia verticillaris has shown that cells immobilized in calcium alginate can produce fumarprotocetraric acid and its precursor, protocetraric acid. researchgate.netresearchgate.net One study found that bioreactors with immobilized cells of C. verticillaris maintained in a rotator system showed significantly higher productivity compared to fixed or continuous flow systems. usp.br This method allows for the manipulation of culture conditions, such as the addition of precursors like sodium acetate, to potentially enhance yield. usp.br Furthermore, understanding the biosynthetic pathway is crucial for metabolic engineering. The biosynthesis of fumarprotocetraric acid involves the esterification of protocetraric acid with a precursor like succinyl-CoA, a process that may require specific cofactors. researchgate.netresearchgate.net

The broader field of biotechnological production of organic acids, such as fumaric acid using fungi like Rhizopus, provides a roadmap for developing robust fermentation processes. nih.govmdpi.com These strategies, which focus on morphology control, process optimization, and the use of renewable feedstocks, could be adapted for the large-scale production of fumarprotocetraric acid through fermentation of the specific lichen mycobiont. mdpi.com

Application of Green Chemistry in Synthesis

While total chemical synthesis of a complex molecule like fumarprotocetraric acid is challenging, applying the principles of green chemistry is essential for any future synthetic strategies to be considered sustainable. nih.govunibo.it Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. astrazeneca.com

Key principles applicable to the potential synthesis of fumarprotocetraric acid include:

Catalysis : Utilizing innovative catalysts, including biocatalysts or sustainable metal catalysts, can improve reaction efficiency, reduce the number of synthetic steps, and limit the use of environmentally harmful reagents. astrazeneca.com

Sustainable Solvents : A major contributor to waste in pharmaceutical manufacturing is solvent use. evonik.com Future synthetic routes would need to prioritize the use of green solvents, such as water or bio-based solvents like isopropanol and ethyl acetate, over hazardous organic solvents. evonik.comunive.it

Process Intensification : Switching from traditional batch processing to continuous flow manufacturing can improve safety, reduce waste, and increase energy efficiency. evonik.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry, minimizing the generation of byproducts.

Although a specific green synthesis for fumarprotocetraric acid has not been established, these principles provide a clear framework for future research to develop a synthetic route that is both economically viable and environmentally responsible.

Q & A

Q. What are the primary natural sources of fumarprotocetraric acid (FA), and how can their identification be standardized in lichen samples?

FA is predominantly found in lichens such as Cladonia foliacea, Lecanora dactylina, and L. umbricola. Identification requires taxonomic validation combined with chemical screening (e.g., thin-layer chromatography for secondary metabolites). Standardized protocols for specimen collection and voucher deposition are critical to ensure reproducibility .

Q. Which analytical methods are most reliable for quantifying FA in complex biological matrices?

High-performance liquid chromatography with photodiode array detection (HPLC-PDA) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-PDA-MS) are gold standards. Method validation should include calibration curves (linearity: R² ≥ 0.99), recovery rates (>90%), and limits of detection (LOD < 0.1 µg/mL) .

Q. How does FA content vary across lichen species, and what ecological factors influence this variation?

FA concentrations range from 1.44 to 9.87 mg/g dry weight in Cladonia foliacea. Key factors include photobiont identity (e.g., Asterochloris lobophora vs. other algae), habitat pH, and light exposure. Multivariate analysis (e.g., PCA) is recommended to disentangle covarying ecological variables .

Advanced Research Questions

Q. How can conflicting data on FA’s bioactivity be resolved in pharmacological studies?

Discrepancies (e.g., FA’s lack of antitrypanosomal activity vs. antioxidant properties) may arise from assay specificity or structural isomer interference. Methodological solutions include:

  • Comparative bioassays (e.g., DPPH for antioxidants vs. MIC assays for antimicrobial activity).
  • Structural elucidation via NMR or X-ray crystallography to rule out analog interference .

Q. What experimental designs are optimal for studying FA’s biosynthesis in lichen symbionts?

Use factorial designs to isolate fungal vs. algal contributions. For example:

  • Axenic cultures of mycobionts and photobionts.
  • Metabolomic profiling (LC-MS) under controlled nutrient deprivation.
  • Transcriptomic analysis (RNA-seq) to identify biosynthetic gene clusters .

Q. How should researchers address variability in FA quantification due to lichen heterogeneity?

Implement stratified sampling to account for thallus age and microhabitat differences. Normalize FA content to dry weight and validate with internal standards (e.g., protocetraric acid). Statistical models (e.g., mixed-effects regression) can adjust for intra-species variation .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing FA’s role in lichen-environment interactions?

Multivariate approaches (e.g., redundancy analysis or PLS regression) are ideal for linking FA concentrations to environmental gradients (pH, altitude). Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers ensure ethical compliance when sourcing lichen specimens for FA studies?

Follow the Nagoya Protocol for access and benefit-sharing. Document collection permits and voucher specimen deposition in herbaria. For endangered species (e.g., Cladonia spp.), prioritize non-destructive sampling (e.g., fragment collection) .

Future Research Directions

What unresolved questions exist about FA’s ecological and pharmacological roles?

Key gaps include:

  • Mechanistic insights into FA’s antioxidant pathways (e.g., ROS scavenging kinetics).
  • Role of FA in lichen stress tolerance (e.g., UV-B radiation or desiccation).
  • Synthetic biology approaches to FA production via heterologous expression .

Q. How can FA research be integrated into broader frameworks like One Health or biodiversity conservation?

Develop cross-disciplinary studies linking FA’s bioactivity to zoonotic disease mitigation or its use as a biomarker for ecosystem health. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects .

Tables

Table 1. Key Analytical Methods for FA Quantification

MethodSensitivity (LOD)Precision (RSD%)Applications
HPLC-PDA0.05 µg/mL≤2%Routine quantification in lichens
UHPLC-PDA-MS0.01 µg/mL≤1.5%Structural confirmation & trace analysis

Table 2. FA Content Variation in Cladonia foliacea

PhotobiontFA (mg/g dry weight)UA/FA RatioHabitat Type
Asterochloris lobophora9.87 ± 1.23.5Calcareous substrates
Other Asterochloris spp.4.32 ± 0.81.2Siliceous substrates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate
Reactant of Route 2
((7-Carboxy-4-formyl-3,8-dihydroxy-1,6-dimethyl-11-oxo-11H-dibenzo(b,e)(1,4)dioxepin-9-yl)methyl) hydrogen fumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.